molecular formula C10H20N2O4 B4878761 N,N'-bis(2-methoxyethyl)butanediamide

N,N'-bis(2-methoxyethyl)butanediamide

Cat. No.: B4878761
M. Wt: 232.28 g/mol
InChI Key: BLVRBHYWRQJDSF-UHFFFAOYSA-N
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Description

N,N'-bis(2-methoxyethyl)butanediamide is a diamide derivative characterized by a butanediamide backbone (four-carbon chain with two amide groups) substituted at both terminal nitrogen atoms with 2-methoxyethyl groups (–OCH2CH2OCH3). This structural configuration imparts unique physicochemical properties, such as moderate lipophilicity and enhanced solubility in polar solvents due to the ether-oxygen atoms in the methoxyethyl substituents. Its design leverages the balance between hydrophilicity and membrane permeability, making it relevant in biological and materials science contexts.

Properties

IUPAC Name

N,N'-bis(2-methoxyethyl)butanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O4/c1-15-7-5-11-9(13)3-4-10(14)12-6-8-16-2/h3-8H2,1-2H3,(H,11,13)(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLVRBHYWRQJDSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CCC(=O)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N’-bis(2-methoxyethyl)butanediamide can be synthesized through the reaction of butanediamide with 2-methoxyethylamine under controlled conditions. The reaction typically involves the use of a solvent such as dichloromethane and a catalyst to facilitate the reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of N,N’-bis(2-methoxyethyl)butanediamide may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. The product is then purified using industrial-scale techniques such as distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(2-methoxyethyl)butanediamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N’-bis(2-methoxyethyl)butanediamide is utilized in various scientific research fields:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, including drug delivery systems.

    Industry: Used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of N,N’-bis(2-methoxyethyl)butanediamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with proteins and nucleic acids, affecting their structure and function. It may also participate in enzymatic reactions, acting as a substrate or inhibitor depending on the context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations in Alkanediamide Derivatives

Alkanediamides differ in chain length (e.g., ethanediamide, propanediamide, butanediamide) and substituents on the nitrogen atoms. Key analogs include:

Compound Name Backbone Chain Length Substituents Key Properties/Applications Reference
N,N'-bis(2-hydroxyphenyl)butanediamide Butanediamide (m=4) 2-hydroxyphenyl Crystalline structure analyzed via X-ray; used in crystallography studies
N,N'-bis(3,4-dichlorophenyl)butanediamide Butanediamide (m=4) 3,4-dichlorophenyl Inhibits photosynthetic electron transport in chloroplasts
N,N'-bis(2-hydroxyethyl)butanediamide Butanediamide (m=4) 2-hydroxyethyl Higher hydrophilicity; used in chelation chemistry
N,N'-bis(2-methoxyethyl)butanediamide Butanediamide (m=4) 2-methoxyethyl Forms stable metal complexes; moderate solubility
N,N'-diarylhexanediamide Hexanediamide (m=6) Aryl groups (e.g., 4-CH3) Peak antialgal activity in longer-chain derivatives

Key Observations :

  • Chain Length : Increasing the backbone length (e.g., from ethanediamide to hexanediamide) enhances lipophilicity but reduces aqueous solubility, which inversely affects membrane permeability and biological activity. For example, N,N'-bis(3,4-dichlorophenyl)butanediamide (m=4) shows stronger inhibition of oxygen evolution in chloroplasts than longer-chain analogs .
  • Substituent Effects :
    • Hydrophilic Groups (e.g., 2-hydroxyethyl): Increase solubility but may reduce membrane penetration.
    • Aryl Groups (e.g., 3,4-dichlorophenyl): Enhance lipophilicity and biological activity (e.g., antimycobacterial effects) but limit solubility .
    • Methoxyethyl Groups : Offer a balance, enabling moderate solubility and stable metal coordination .
Antimycobacterial and Antialgal Activity
  • N,N'-diarylbutanediamides with electron-withdrawing substituents (e.g., Cl) exhibit antimycobacterial activity against Mycobacterium tuberculosis. For example, 3,4-dichlorophenyl derivatives show IC50 values in the low micromolar range .
  • Antialgal activity is maximized in hexanediamides (m=6) with 4-CH3 or 4-OCH3 substituents, while butanediamides (m=4) are less effective due to reduced lipophilicity .
Metal Chelation
  • This compound forms stable complexes with Cu(II) and Ag(I), attributed to the electron-donating methoxy groups. In contrast, hydroxyethyl-substituted analogs (e.g., N,N'-bis(2-hydroxyethyl)butanediamide) show weaker coordination due to competing hydrogen bonding .

Physicochemical Properties

Property This compound N,N'-bis(2-hydroxyethyl)butanediamide N,N'-bis(3,4-dichlorophenyl)butanediamide
Molecular Weight (g/mol) ~264.3 ~236.2 ~392.2
Solubility in Water Moderate High Low
LogP (Predicted) ~1.2 ~0.5 ~3.8
Key Applications Metal chelation, drug delivery Biomedical research Antimycobacterial agents

Notes:

  • The methoxyethyl groups in this compound confer a logP ~1.2, ideal for balancing solubility and membrane permeability.
  • Dichlorophenyl derivatives (logP ~3.8) face solubility challenges but excel in hydrophobic environments like bacterial membranes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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